molecular formula C17H14N2O5 B053043 4'-Mat-3,4-adduct CAS No. 118122-53-5

4'-Mat-3,4-adduct

Cat. No. B053043
M. Wt: 326.3 g/mol
InChI Key: OSHACCFKKXSZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The 4'-Mat-3,4-adduct is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the DNA base, thymine, and has been synthesized using a variety of methods.

Mechanism Of Action

The mechanism of action of the 4'-Mat-3,4-adduct involves its binding to DNA. The compound forms covalent bonds with the DNA base, thymine, which leads to the modification of the DNA structure. This modification can alter the transcriptional activity of genes and lead to changes in gene expression.

Biochemical And Physiological Effects

The biochemical and physiological effects of the 4'-Mat-3,4-adduct are still being studied. However, it has been shown to have potential applications in cancer treatment. The compound has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, the compound has been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of the 4'-Mat-3,4-adduct is its ability to modify DNA structure. This property has potential applications in gene therapy and cancer treatment. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the study of the 4'-Mat-3,4-adduct. One of the main areas of research is in the field of cancer treatment. Further studies are needed to determine the safety and efficacy of this compound in vivo. Additionally, the compound has potential applications in gene therapy and the treatment of inflammatory diseases. Further studies are needed to determine the potential of this compound in these areas. Finally, the synthesis methods of the 4'-Mat-3,4-adduct can be optimized to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of the 4'-Mat-3,4-adduct can be achieved using several methods. One of the most common methods involves the reaction of thymine with 4-methoxy-1,2-phenylenediamine in the presence of a catalyst. This reaction results in the formation of the 4'-Mat-3,4-adduct. Other methods include the reaction of thymine with 3,4-dibromoaniline or 3,4-dichloroaniline.

Scientific Research Applications

The 4'-Mat-3,4-adduct has been extensively studied due to its potential applications in various fields. One of the main areas of research is in the field of DNA modification. This compound has been shown to bind to DNA and modify its structure, which can lead to changes in gene expression. This property has potential applications in gene therapy and cancer treatment.

properties

CAS RN

118122-53-5

Product Name

4'-Mat-3,4-adduct

Molecular Formula

C17H14N2O5

Molecular Weight

326.3 g/mol

IUPAC Name

8,14-dimethyl-11,16-dioxa-4,6-diazapentacyclo[10.7.0.02,9.03,8.013,17]nonadeca-1(12),13(17),14,18-tetraene-5,7,10-trione

InChI

InChI=1S/C17H14N2O5/c1-6-5-23-8-4-3-7-10-11(14(20)24-12(7)9(6)8)17(2)13(10)18-16(22)19-15(17)21/h3-5,10-11,13H,1-2H3,(H2,18,19,21,22)

InChI Key

OSHACCFKKXSZHP-UHFFFAOYSA-N

SMILES

CC1=COC2=C1C3=C(C=C2)C4C(C(=O)O3)C5(C4NC(=O)NC5=O)C

Canonical SMILES

CC1=COC2=C1C3=C(C=C2)C4C(C(=O)O3)C5(C4NC(=O)NC5=O)C

synonyms

4'-MAT-3,4-adduct
4'-methylangelicin-thymine-3,4-photocylcloadduct

Origin of Product

United States

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